molecular formula C7H18N2 B3225398 (2-Amino-4-methylpentyl)(methyl)amine CAS No. 1248719-57-4

(2-Amino-4-methylpentyl)(methyl)amine

Cat. No.: B3225398
CAS No.: 1248719-57-4
M. Wt: 130.23 g/mol
InChI Key: RUXHHYJZWCQYGH-UHFFFAOYSA-N
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Description

(2-Amino-4-methylpentyl)(methyl)amine, also known by its IUPAC name N1,4-dimethyl-1,2-pentanediamine, is a chemical compound with the molecular formula C7H18N2. It is a liquid at room temperature and has a molecular weight of 130.23 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Amines are known to interact with various biological targets, including enzymes and receptors, influencing numerous physiological processes .

Mode of Action

Amines typically interact with their targets through processes such as alkylation, acylation, and reductive amination . These interactions can lead to changes in the function or activity of the target, potentially influencing various biological processes .

Biochemical Pathways

Amines are known to participate in numerous biochemical reactions and pathways, including those involving neurotransmitters and biogenic amines . These pathways can have downstream effects on various physiological processes, including growth regulation, nerve conduction, and immune system function .

Pharmacokinetics

Amines are generally known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Amines can influence various cellular processes, potentially leading to changes in cell function or behavior . These effects can vary depending on the specific target and mode of action of the amine.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Amino-4-methylpentyl)(methyl)amine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s environmental impact should be considered, as amines can be potential environmental pollutants .

Preparation Methods

The synthesis of (2-Amino-4-methylpentyl)(methyl)amine can be achieved through several methods. One common approach involves the reductive amination of 4-methylpentan-2-one with methylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH~3~CN) under mild acidic conditions to facilitate the formation of the desired amine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(2-Amino-4-methylpentyl)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Major Products: The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

(2-Amino-4-methylpentyl)(methyl)amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

(2-Amino-4-methylpentyl)(methyl)amine can be compared with other similar compounds such as:

    Methylamine: A simpler amine with a single methyl group attached to the nitrogen atom.

    Ethylamine: Similar to methylamine but with an ethyl group instead of a methyl group.

    Dimethylamine: Contains two methyl groups attached to the nitrogen atom.

    Trimethylamine: Contains three methyl groups attached to the nitrogen atom.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other amines .

Properties

IUPAC Name

1-N,4-dimethylpentane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)4-7(8)5-9-3/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXHHYJZWCQYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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